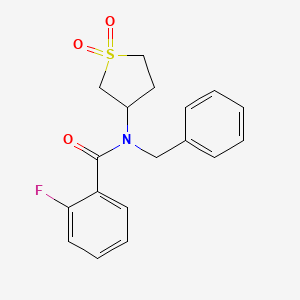![molecular formula C28H21N3O3S2 B12135528 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135528.png)
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(1,3-benzodioxol-5-ilmetil)-5-{[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico complejo que presenta una combinación única de grupos benzodioxol, pirazol y tiazolidinona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-3-(1,3-benzodioxol-5-ilmetil)-5-{[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de los intermedios benzodioxol y pirazol, seguidos de su condensación con tiazolidinona bajo condiciones específicas. Los reactivos comunes utilizados en estas reacciones incluyen aldehídos, cetonas y diversos catalizadores para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de sistemas catalíticos avanzados y reactores de flujo continuo para optimizar el proceso de síntesis. La escalabilidad de la síntesis es crucial para su aplicación en la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-3-(1,3-benzodioxol-5-ilmetil)-5-{[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol u otras formas reducidas.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se optimizan en función de la transformación deseada.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de la ruta de reacción específica. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
(5Z)-3-(1,3-benzodioxol-5-ilmetil)-5-{[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-(1,3-benzodioxol-5-ilmetil)-5-{[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando los efectos biológicos deseados. Los objetivos moleculares y las vías exactas son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un compuesto más simple utilizado en diversas síntesis orgánicas.
Acetilacetona: Otro compuesto con reactividad similar en ciertas reacciones químicas.
Singularidad
Lo que distingue a (5Z)-3-(1,3-benzodioxol-5-ilmetil)-5-{[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona es su combinación única de grupos funcionales, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C28H21N3O3S2 |
|---|---|
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H21N3O3S2/c1-18-7-10-20(11-8-18)26-21(16-31(29-26)22-5-3-2-4-6-22)14-25-27(32)30(28(35)36-25)15-19-9-12-23-24(13-19)34-17-33-23/h2-14,16H,15,17H2,1H3/b25-14- |
Clave InChI |
SOPVIZYVQRPSPP-QFEZKATASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135470.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135478.png)
![Methyl 2-{[(4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B12135481.png)
![5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135484.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide](/img/structure/B12135493.png)
![3-{[(2-Chloro-6-fluorophenyl)methylidene]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B12135494.png)
![2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12135495.png)
![2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12135497.png)



![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
